

In-depth Technical Guide: Solubility Profile of 2,6-Diiodo-3-methoxypyridine

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Compound of Interest

Compound Name: 2,6-Diiodo-3-methoxypyridine

Cat. No.: B1314718

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **2,6-Diiodo-3-methoxypyridine**, a key intermediate in various synthetic applications. Due to the limited availability of precise quantitative data in public literature, this guide focuses on qualitative solubility information, predicted physicochemical properties influencing solubility, and a detailed, standardized experimental protocol for the quantitative determination of its solubility in various solvents.

Physicochemical Properties

Understanding the physicochemical properties of **2,6-Diiodo-3-methoxypyridine** is crucial for predicting its solubility behavior.

Property	Value	Source
Molecular Formula	C ₆ H ₅ I ₂ NO	Santa Cruz Biotechnology[1]
Molecular Weight	360.92 g/mol	Santa Cruz Biotechnology[1]
Predicted LogP	~3.5 - 4.5	Predicted based on structure
Topological Polar Surface Area (TPSA)	~22 Å ²	Predicted based on structure
Hydrogen Bond Acceptors	2 (Nitrogen in pyridine ring, Oxygen in methoxy group)	Predicted based on structure
Hydrogen Bond Donors	0	Predicted based on structure

The structure of **2,6-Diiodo-3-methoxypyridine**, with two large, non-polar iodine atoms and a largely aromatic pyridine ring, suggests that the molecule is predominantly lipophilic. This is reflected in a high predicted LogP value, indicating a preference for non-polar environments. The methoxy group and the nitrogen atom in the pyridine ring introduce a degree of polarity and can act as hydrogen bond acceptors. The low predicted Topological Polar Surface Area (TPSA) further supports the compound's likely low aqueous solubility and good permeability across lipid membranes.

Qualitative Solubility Data

While specific quantitative solubility data for **2,6-Diiodo-3-methoxypyridine** is not readily available in the literature, information on the closely related isomer, 2,5-Diiodo-3-methoxypyridine, provides valuable insights. It is reported to be quite soluble in organic solvents such as ethanol and ether, and soluble in common organic solvents like dichloromethane and chloroform. Conversely, its solubility in water is described as very small. Based on the structural similarities, a similar solubility profile is anticipated for **2,6-Diiodo-3-methoxypyridine**.

Summary of Expected Solubility:

Solvent Class	Expected Solubility	Rationale
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)	Low to Moderate	The polar nature of the solvent can interact with the methoxy group and pyridine nitrogen, but the large non-polar diiodo-pyridine structure will limit solubility. Solubility is expected to increase with decreasing solvent polarity (Water < Methanol < Ethanol).
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)	Moderate to High	These solvents can effectively solvate the polar regions of the molecule without the strong hydrogen bonding network of protic solvents, leading to better dissolution of lipophilic compounds.
Non-polar Solvents (e.g., Dichloromethane, Chloroform, Toluene, Hexane)	Moderate to High	The "like dissolves like" principle suggests good solubility in these solvents due to the predominantly non-polar nature of the compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following details a robust method for determining the solubility of **2,6-Diiodo-3-methoxypyridine** in various organic solvents.

Objective:

To determine the equilibrium solubility of **2,6-Diiodo-3-methoxypyridine** in a range of solvents at a controlled temperature.

Materials and Equipment:

- **2,6-Diiodo-3-methoxypyridine** (solid)
- Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, dichloromethane, toluene)
- Analytical balance
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Syringe filters (0.45 μm , PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

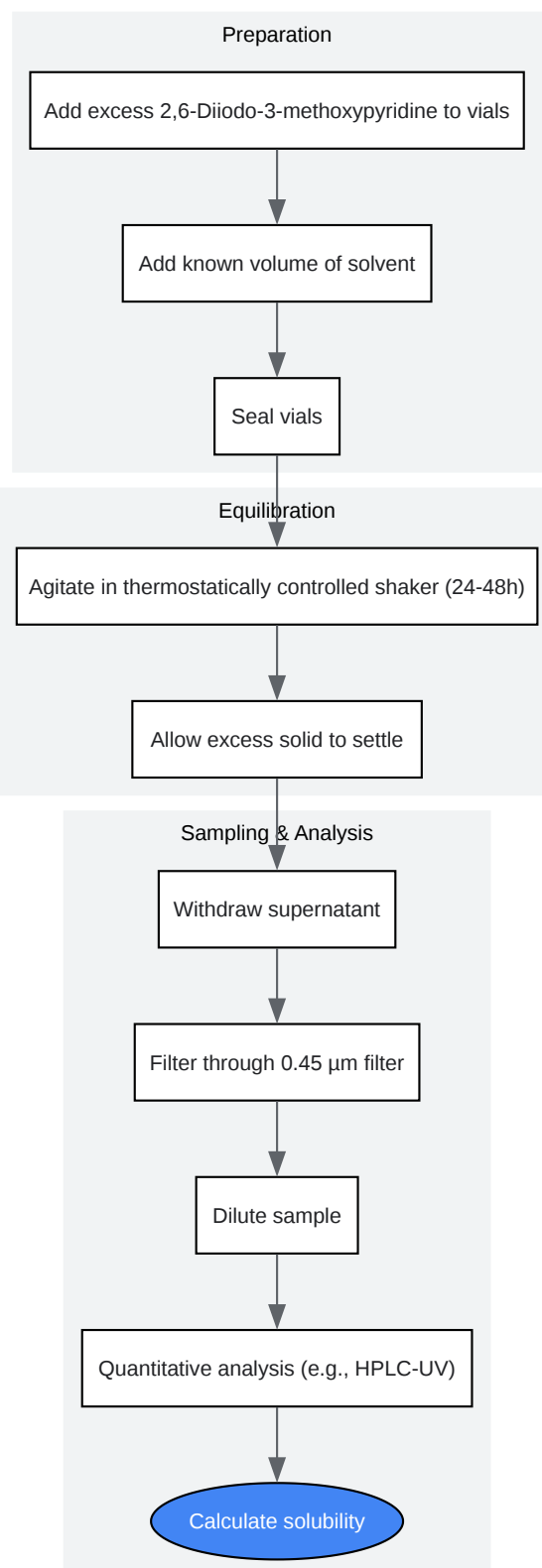
Methodology: Shake-Flask Method

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **2,6-Diiodo-3-methoxypyridine** to a series of vials.
 - Add a known volume of each selected solvent to the respective vials.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should remain saturated with excess solid present.
- Sample Collection and Preparation:

- Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a 0.45 μm syringe filter into a clean vial to remove any undissolved solid.
- Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method.
- Quantitative Analysis (using HPLC-UV):
 - Method Development: Develop a suitable HPLC method for the quantification of **2,6-Diiodo-3-methoxypyridine**. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
 - Calibration Curve: Prepare a series of standard solutions of **2,6-Diiodo-3-methoxypyridine** of known concentrations in the solvent of interest. Analyze these standards to generate a calibration curve of peak area versus concentration.
 - Sample Analysis: Inject the diluted, filtered sample into the HPLC system and determine the peak area corresponding to **2,6-Diiodo-3-methoxypyridine**.
 - Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the solubility of **2,6-Diiodo-3-methoxypyridine**.

This guide provides a framework for understanding and determining the solubility of **2,6-Diiodo-3-methoxypyridine**. For drug development professionals, the predicted lipophilicity and low aqueous solubility suggest that formulation strategies such as co-solvents, amorphization, or lipid-based delivery systems may be necessary for potential therapeutic applications. The provided experimental protocol offers a reliable method for generating the quantitative data needed to inform such formulation development and other research activities.

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